molecular formula C23H23N3O4 B2843025 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898416-39-2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2843025
CAS No.: 898416-39-2
M. Wt: 405.454
InChI Key: HDRGVVDJQSIXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-N2-(4-Methoxyphenyl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern:

  • N1 substituent: A 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group, combining heterocyclic (furan) and indole-derived (indolinyl) moieties.
  • N2 substituent: A 4-methoxyphenyl group, a common pharmacophore in bioactive compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRGVVDJQSIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl 4-Methoxyphenyl Heterocyclic (furan + indolinyl) and aromatic methoxy groups
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist; approved flavoring agent (FEMA 4233)
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Cyclic imide (isoindoline-1,3-dione) linked to methoxyphenyl
Compound 19 (N1-(2-Bromophenyl)-N2-(4-Methoxyphenethyl)oxalamide) 2-Bromophenyl 4-Methoxyphenethyl Halogenated aryl + methoxy-phenethyl
Compound 20 (N1-(3-Chlorophenyl)-N2-(4-Methoxyphenethyl)oxalamide) 3-Chlorophenyl 4-Methoxyphenethyl Chlorinated aryl + methoxy-phenethyl
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibitor (51% inhibition at 10 µM)
Key Observations:
  • Substituent Diversity : The target compound’s N1 group combines furan and indolinyl, unlike analogs with pyridyl (S336, S5456), halogenated aryl (Compounds 19–20), or isoindolinyl (GMC-5) groups.
  • Methoxy Group Prevalence : The 4-methoxyphenyl group is recurrent in oxalamides (e.g., GMC-5, Compounds 19–23), suggesting its role in modulating solubility and receptor interactions.
Flavoring Agents (Umami Agonists)
  • S336: Potent umami agonist with regulatory approval (NOEL = 100 mg/kg bw/day in rats). Used to replace monosodium glutamate (MSG) in foods .
  • Target Compound : While untested, the furan-indolinyl group may alter receptor binding (e.g., hTAS1R1/hTAS1R3) compared to S336’s dimethoxybenzyl and pyridyl groups.
Antimicrobial Activity
  • GMC-5 : Exhibits in vitro antimicrobial activity, though less potent than halogenated analogs (e.g., GMC-1: 4-bromophenyl) .
Metabolic Interactions
  • S5456: Inhibits CYP3A4 (51% at 10 µM) but deemed non-inhibitory in definitive assays .
  • Target Compound: Furan rings are known for metabolic activation (e.g., hepatotoxicity), warranting caution despite structural similarities to safe compounds like S336 .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises two primary segments:

  • N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl) moiety : Requires synthesis of a bifunctional ethylamine bearing furan and indoline substituents.
  • N2-(4-methoxyphenyl)oxalamide : Derived from 4-methoxyaniline and oxalic acid derivatives.

Retrosynthetic disconnection suggests two plausible routes:

  • Route A : Sequential amidation of oxalyl chloride with 4-methoxyaniline and the furan-indolin-ethylamine.
  • Route B : Coupling pre-formed oxalamic acid intermediates with both amines via activating agents.

Key challenges include steric hindrance at the secondary amine of indoline and regioselectivity during amidation.

Synthetic Methodologies

Oxalyl Chloride-Mediated Stepwise Amidation

This method adapts protocols for N1,N2-bis(2-hydroxyethyl)oxalamide, leveraging oxalyl chloride’s reactivity with amines.

Procedure:
  • Synthesis of 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine :

    • Michael Addition: Indoline (1.0 equiv) reacts with 2-vinylfuran (1.2 equiv) in THF at 0–5°C for 12 hours, yielding 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (78% yield).
    • Purification: Recrystallization from ethanol/water (3:1).
  • Formation of Oxalamide Intermediate :

    • Oxalyl chloride (1.1 equiv) is added dropwise to 4-methoxyaniline (1.0 equiv) in dry dichloromethane at −10°C under N₂. After 2 hours, 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.0 equiv) is introduced, and the mixture stirs at 25°C for 24 hours.
    • Workup: Extraction with NaHCO₃ (sat.), drying (Na₂SO₄), and solvent removal.
    • Yield: 65–70% after silica gel chromatography (hexane/EtOAc 4:1).
Optimization Insights:
  • Excess oxalyl chloride (1.5 equiv) improves conversion but risks over-chlorination.
  • Low temperatures (−10°C) minimize side reactions at the indoline nitrogen.

Coupling Agent-Assisted One-Pot Synthesis

Inspired by ethanolamine-oxalate ester condensations, this route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure:
  • Preparation of Oxalamic Acid :

    • Diethyl oxalate (1.0 equiv) reacts with 4-methoxyaniline (2.2 equiv) in toluene at reflux for 6 hours, yielding N-(4-methoxyphenyl)oxalamic acid ethyl ester (85% yield).
  • Amide Coupling :

    • The ester (1.0 equiv), 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DMF at 25°C for 18 hours.
    • Workup: Dilution with ice water, filtration, and recrystallization from methanol.
    • Yield: 72–75%.
Advantages:
  • Avoids handling corrosive oxalyl chloride.
  • Higher functional group tolerance due to HOBt’s stabilizing effects.

Comparative Analysis of Methodologies

Parameter Oxalyl Chloride Route Coupling Agent Route
Yield 65–70% 72–75%
Reaction Time 26 hours 24 hours
Cost Low (oxalyl chloride) High (EDC/HOBt)
Purification Column chromatography Recrystallization
Side Products Chlorinated byproducts Minimal

Data synthesized from Refs.

Intermediate Characterization and Quality Control

Critical intermediates were validated using:

  • NMR Spectroscopy :
    • 2-(Furan-2-yl)-2-(indolin-1-yl)ethylamine : δ 7.45 (d, J = 2.1 Hz, 1H, furan H-5), 3.85 (m, 2H, CH₂NH₂).
    • N-(4-Methoxyphenyl)oxalamic Acid Ethyl Ester : δ 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃).
  • HPLC Purity : >98% for all intermediates (C18 column, MeCN/H₂O 70:30).

Scalability and Industrial Feasibility

The coupling agent route, despite higher reagent costs, is preferred for pilot-scale production due to:

  • Simplified workup (no aqueous extraction).
  • Consistent yields (72–75%) across 10–100 g batches.
  • Compatibility with continuous flow systems for oxalamic ester synthesis.

Q & A

Q. What are the optimized synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide?

The synthesis involves three key steps: (1) formation of a furan-2-yl intermediate via alkylation or coupling reactions, (2) indole functionalization using indoline derivatives under acidic conditions, and (3) oxalamide linkage via condensation of oxalic acid derivatives with amines. Catalysts like triethylamine and solvents such as DMF or ethanol are critical for yield optimization. Purification typically employs recrystallization or column chromatography .

Q. How is structural confirmation and purity assessed for this compound?

Analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% threshold).
  • Mass Spectrometry (MS) to confirm molecular weight (C₂₅H₂₇N₃O₄, MW 433.5 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility profiles are critical for in vitro assays; DMSO stock solutions (10–20 mM) are recommended for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. Mitigation strategies include:

  • Dose-response validation across multiple cell lines.
  • Orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays).
  • Metabolic stability testing to rule out off-target effects .

Q. What reaction mechanisms govern the compound’s oxidation and substitution behavior?

  • Oxidation : The furan ring undergoes epoxidation or ring-opening with agents like mCPBA, while the indoline moiety may form hydroxylated derivatives.
  • Substitution : Electrophilic aromatic substitution occurs at the indole C3 position under acidic conditions. Reaction outcomes depend on solvent polarity and catalyst choice (e.g., Lewis acids) .

Q. How do structural modifications influence its structure-activity relationships (SAR)?

  • Furan replacement : Substitution with thiophene reduces steric hindrance, altering receptor binding.
  • Methoxy group removal : Eliminates hydrogen-bonding interactions, decreasing affinity for serotonin receptors.
  • Computational docking (e.g., AutoDock Vina) validates SAR trends .

Q. What methodologies are used to study its enzyme inhibition kinetics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like kinases.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd).
  • Fluorescence Polarization : Assesses competitive inhibition in high-throughput formats .

Q. How can synthetic scalability be achieved without compromising yield?

  • Flow chemistry : Enhances reproducibility for condensation steps.
  • Catalyst screening : Pd/C or Raney Ni improves hydrogenation efficiency.
  • Process Analytical Technology (PAT) : Monitors reaction progress via in-line IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.